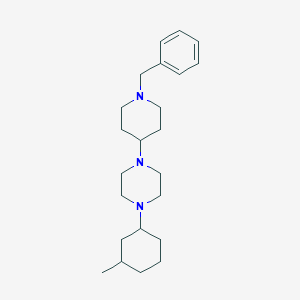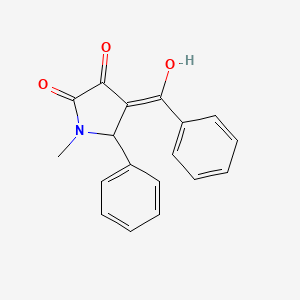
1-(1-Benzylpiperidin-4-yl)-4-(3-methylcyclohexyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzylpiperidin-4-yl)-4-(3-methylcyclohexyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperidine moiety and a methylcyclohexyl group attached to a piperazine ring. Its distinct chemical properties make it a subject of study in medicinal chemistry, pharmacology, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-(3-methylcyclohexyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of 1-benzylpiperidine, which is then reacted with 4-(3-methylcyclohexyl)piperazine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzylpiperidin-4-yl)-4-(3-methylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can modify the compound by adding hydrogen atoms or removing oxygen atoms.
Substitution: Substitution reactions involve the replacement of one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under specific conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
1-(1-Benzylpiperidin-4-yl)-4-(3-methylcyclohexyl)piperazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, such as its role in drug development for neurological and psychiatric disorders.
Industry: It finds applications in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-4-(3-methylcyclohexyl)piperazine involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For instance, it may act as an agonist or antagonist at certain receptors, influencing neurotransmitter release and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzylpiperidin-4-yl)-4-(3-methylcyclohexyl)piperidine
- 1-(1-Benzylpiperidin-4-yl)-4-(3-methylcyclohexyl)pyrazine
- 1-(1-Benzylpiperidin-4-yl)-4-(3-methylcyclohexyl)pyrrolidine
Uniqueness
1-(1-Benzylpiperidin-4-yl)-4-(3-methylcyclohexyl)piperazine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its dual piperidine and piperazine rings, along with the benzyl and methylcyclohexyl groups, contribute to its versatility and potential for diverse applications.
This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C23H37N3 |
|---|---|
Molecular Weight |
355.6 g/mol |
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-(3-methylcyclohexyl)piperazine |
InChI |
InChI=1S/C23H37N3/c1-20-6-5-9-23(18-20)26-16-14-25(15-17-26)22-10-12-24(13-11-22)19-21-7-3-2-4-8-21/h2-4,7-8,20,22-23H,5-6,9-19H2,1H3 |
InChI Key |
DHEKVTKMUGDXIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)C3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Ethoxy-4-methoxybenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10881126.png)
![Benzyl phenyl[(phenylcarbonyl)amino]acetate](/img/structure/B10881141.png)
![N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-phenylacetohydrazide](/img/structure/B10881147.png)
![4-(2-{[7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]amino}ethyl)benzenesulfonamide](/img/structure/B10881148.png)
![7-benzyl-8-{[2-(4-fluorophenyl)ethyl]amino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10881152.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(2-chlorophenyl)methyl]piperazine](/img/structure/B10881153.png)
![2-{[(1,3-Benzothiazol-2-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10881162.png)
![methyl [(4Z)-1-(4-methoxyphenyl)-4-{1-[(3-methoxypropyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10881164.png)
![N-Benzyl-N-phenethyl-N-[1-(3-pyridylmethyl)-4-piperidyl]amine](/img/structure/B10881177.png)
![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10881183.png)
![2-[(3-Bromobenzyl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B10881194.png)
![2-(4-Bromophenoxy)-1-{4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10881204.png)

![2-{[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)propanamide](/img/structure/B10881222.png)
